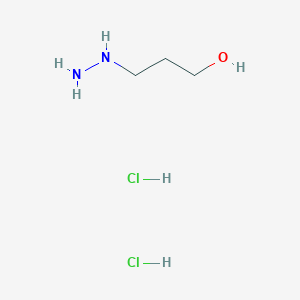
9-Brom-2,3,4,5-tetrahydro-1-benzoxepin-5-on
Übersicht
Beschreibung
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Verbindungen mit Strukturen, die denen von “9-Brom-2,3,4,5-tetrahydro-1-benzoxepin-5-on” ähneln, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Beispielsweise wurden Derivate von Tetrahydro-1H-pyrido-[4,3-b]indolen auf der Grundlage von Kombinationsprinzipien mit führenden Verbindungen entwickelt und synthetisiert, um neuartige Antitumormittel zu entdecken .
Synthetische Strategien
Die Reaktivität ähnlicher Verbindungen wurde in synthetischen Strategien zur Herstellung komplexer chemischer Strukturen untersucht. So wurden beispielsweise intramolekulare Cyclisierung und anschließende Decarboxylierung zur Bildung neuer Verbindungen eingesetzt .
Aufbau von bizyklischen fusionierten Triazolium-Ionenflüssigkeiten
Strukturelle Kerne, die “this compound” ähneln, fanden Anwendung beim Aufbau von bizyklischen fusionierten Triazolium-Ionenflüssigkeiten. Diese wurden für die chemoselektive Extraktion von Kupfer(II)-Ionen und Histidin-haltigen Peptiden entwickelt .
Funktionalisierung für neuartige Derivate
Hochsubstituierte neuartige Derivate wurden durch direkte Nitrierung ähnlicher Tetrahydrobenzodiazepinone erhalten. Dieser Prozess wurde sowohl für die alkalische als auch die saure Hydrolyse untersucht .
Eigenschaften
IUPAC Name |
9-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVUNSFWSWJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094432-96-8 | |
| Record name | 9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)



![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)




